Cas no 40970-40-9 (3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-2-methyl-)
3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-2-methyl- Chemical and Physical Properties
Names and Identifiers
-
- 3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-2-methyl-
- EN300-26990224
- 4-amino-1-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione
- 40970-40-9
-
- Inchi: 1S/C3H6N4S/c1-6-3(8)7(4)2-5-6/h2H,4H2,1H3
- InChI Key: NHKBPUPMEQKJHJ-UHFFFAOYSA-N
- SMILES: S=C1N(C=NN1C)N
Computed Properties
- Exact Mass: 130.03131738Da
- Monoisotopic Mass: 130.03131738Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 142
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.6
- Topological Polar Surface Area: 77Ų
3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-2-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26990224-0.05g |
4-amino-1-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione |
40970-40-9 | 95.0% | 0.05g |
$212.0 | 2025-03-20 | |
| Enamine | EN300-26990224-0.1g |
4-amino-1-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione |
40970-40-9 | 95.0% | 0.1g |
$317.0 | 2025-03-20 | |
| Enamine | EN300-26990224-0.25g |
4-amino-1-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione |
40970-40-9 | 95.0% | 0.25g |
$452.0 | 2025-03-20 | |
| Enamine | EN300-26990224-0.5g |
4-amino-1-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione |
40970-40-9 | 95.0% | 0.5g |
$713.0 | 2025-03-20 | |
| Enamine | EN300-26990224-1.0g |
4-amino-1-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione |
40970-40-9 | 95.0% | 1.0g |
$914.0 | 2025-03-20 | |
| Enamine | EN300-26990224-2.5g |
4-amino-1-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione |
40970-40-9 | 95.0% | 2.5g |
$1791.0 | 2025-03-20 | |
| Enamine | EN300-26990224-5.0g |
4-amino-1-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione |
40970-40-9 | 95.0% | 5.0g |
$2650.0 | 2025-03-20 | |
| Enamine | EN300-26990224-10.0g |
4-amino-1-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione |
40970-40-9 | 95.0% | 10.0g |
$3929.0 | 2025-03-20 | |
| Aaron | AR028FCK-50mg |
4-amino-1-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione |
40970-40-9 | 95% | 50mg |
$317.00 | 2025-02-16 | |
| Aaron | AR028FCK-100mg |
4-amino-1-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione |
40970-40-9 | 95% | 100mg |
$461.00 | 2025-02-16 |
3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-2-methyl- Related Literature
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
Additional information on 3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-2-methyl-
3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-2-methyl (CAS No. 40970-40-9)
3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-2-methyl, also known by its CAS number 40970-40-9, is a heterocyclic compound with a triazole-thione framework. This compound has garnered significant attention in the fields of organic chemistry and materials science due to its unique structural properties and potential applications. The molecule consists of a triazole ring system with a thione group and an amino substituent at the 4-position, along with a methyl group at the 2-position. These functional groups contribute to its reactivity and versatility in various chemical reactions.
The synthesis of 3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-2-methyl typically involves multi-step reactions that often include condensation processes or cyclization mechanisms. Recent studies have explored the use of microwave-assisted synthesis to enhance reaction efficiency and yield. For instance, researchers have reported the successful synthesis of this compound using a combination of amine precursors and carbonyl compounds under microwave irradiation conditions. This approach not only reduces reaction time but also minimizes side reactions, making it a promising method for large-scale production.
The structural properties of this compound make it an interesting candidate for various applications. In the field of coordination chemistry, the thione group in 3H-1,2,4-Triazole-3-thione can act as a ligand for metal ions. Recent research has demonstrated its ability to form stable metal complexes with transition metals such as copper and zinc. These complexes exhibit unique magnetic properties and have potential applications in catalysis and sensing technologies.
In addition to its coordination capabilities, this compound has shown promise in organic electronics. The triazole-thione framework exhibits moderate electron-withdrawing properties due to the presence of the thione group and amino substituent. This makes it suitable for use in organic semiconductors or as a building block for more complex electronic materials. Recent studies have explored its use in creating thin-film transistors (TFTs) with improved charge transport properties.
The biological activity of 3H-1,2,4-Triazole-3-thione derivatives has also been a topic of interest. Researchers have investigated their potential as inhibitors of certain enzymes or as antimicrobial agents. For example, recent findings suggest that this compound exhibits moderate activity against Gram-positive bacteria due to its ability to disrupt bacterial cell membranes.
From an environmental perspective, understanding the degradation pathways of this compound is crucial for assessing its impact on ecosystems. Studies have shown that under aerobic conditions, this compound undergoes oxidative degradation primarily through hydroxylation mechanisms. The presence of metal catalysts can accelerate this process, making it easier to manage waste streams containing this compound.
In summary, 3H-1,2,4-Triazole-3-thione, with CAS number 40970-40-9, is a versatile compound with diverse applications across multiple disciplines. Its unique structure enables it to serve as a valuable building block in organic synthesis and materials science while exhibiting interesting biological and environmental properties. As research continues to uncover new insights into its behavior and potential uses, this compound is poised to play an increasingly important role in both academic and industrial settings.
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